3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-(3-PYRIDYL)BENZAMIDE
Description
3-[(2-Bromophenoxy)methyl]-4-methoxy-N-(3-pyridyl)benzamide is a complex organic compound with a molecular formula of C19H17BrN2O3. This compound is characterized by the presence of a bromophenoxy group, a methoxy group, and a pyridyl group attached to a benzamide core. It is used in various scientific research fields due to its unique chemical properties.
Properties
Molecular Formula |
C20H17BrN2O3 |
|---|---|
Molecular Weight |
413.3g/mol |
IUPAC Name |
3-[(2-bromophenoxy)methyl]-4-methoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C20H17BrN2O3/c1-25-18-9-8-14(20(24)23-16-5-4-10-22-12-16)11-15(18)13-26-19-7-3-2-6-17(19)21/h2-12H,13H2,1H3,(H,23,24) |
InChI Key |
PXZPQMHSDNNHND-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)COC3=CC=CC=C3Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)COC3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenoxy)methyl]-4-methoxy-N-(3-pyridyl)benzamide typically involves multiple steps. One common method starts with the bromination of phenol to form 2-bromophenol. This intermediate is then reacted with formaldehyde to produce 2-bromophenoxymethyl alcohol. The next step involves the methylation of 4-hydroxybenzaldehyde to form 4-methoxybenzaldehyde. The final step is the condensation of 2-bromophenoxymethyl alcohol with 4-methoxybenzaldehyde and 3-aminopyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromophenoxy)methyl]-4-methoxy-N-(3-pyridyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromophenoxy group can be reduced to form a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 3-[(2-bromophenoxy)methyl]-4-formyl-N-(3-pyridyl)benzamide.
Reduction: Formation of 3-[(2-phenoxy)methyl]-4-methoxy-N-(3-pyridyl)benzamide.
Substitution: Formation of 3-[(2-azidophenoxy)methyl]-4-methoxy-N-(3-pyridyl)benzamide.
Scientific Research Applications
3-[(2-Bromophenoxy)methyl]-4-methoxy-N-(3-pyridyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2-Bromophenoxy)methyl]-4-methoxy-N-(3-pyridyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Bromophenoxy)methyl]-4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- 3-[(2-Bromophenoxy)methyl]-4-methoxy-N-[4-(2-toluidinosulfonyl)phenyl]benzamide
Uniqueness
Compared to similar compounds, 3-[(2-Bromophenoxy)methyl]-4-methoxy-N-(3-pyridyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyridyl group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
